4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 133331-12-1
VCID: VC19126724
InChI: InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h2H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid

CAS No.: 133331-12-1

Cat. No.: VC19126724

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid - 133331-12-1

Specification

CAS No. 133331-12-1
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
IUPAC Name 4-methyl-5-oxo-2H-furan-3-carboxylic acid
Standard InChI InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h2H2,1H3,(H,7,8)
Standard InChI Key RJGPRLADVXLPFK-UHFFFAOYSA-N
Canonical SMILES CC1=C(COC1=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

The compound’s IUPAC name, 4-methyl-5-oxo-2H-furan-3-carboxylic acid, reflects its bicyclic structure comprising a partially saturated furan ring (2,5-dihydrofuran) with ketone (5-oxo) and carboxylic acid (3-carboxylic acid) functional groups. Key identifiers include:

PropertyValue
CAS No.133331-12-1
Molecular FormulaC6H6O4\text{C}_6\text{H}_6\text{O}_4
Molecular Weight142.11 g/mol
SMILESCC1=C(COC1=O)C(=O)O
InChIKeyRJGPRLADVXLPFK-UHFFFAOYSA-N

The planar structure enables diverse intermolecular interactions, particularly through the carboxylic acid group, which participates in hydrogen bonding, and the aromatic furan ring, which engages in hydrophobic and π–π interactions.

Spectral and Analytical Data

Characterization of the compound relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals signals for the methyl group (δ1.31.5\delta \approx 1.3–1.5 ppm), furan ring protons (δ4.05.5\delta \approx 4.0–5.5 ppm), and carboxylic acid proton (δ1213\delta \approx 12–13 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 142.11.

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch) and 25003300cm1\sim 2500–3300 \, \text{cm}^{-1} (O–H stretch of carboxylic acid) are observed.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid typically involves cyclization reactions of precursor molecules. For example:

  • Condensation of β-Keto Esters: Reacting β-keto esters with aldehydes under acidic conditions forms the dihydrofuran ring, followed by oxidation to introduce the ketone group.

  • Oxidative Cyclization: Starting from γ,δ-unsaturated carboxylic acids, oxidative cyclization using catalysts like palladium(II) acetate yields the target compound .

These methods require precise control of temperature and pH to optimize yield and purity.

Green Chemistry Approaches

Recent patents highlight eco-friendly alternatives, such as using microwave-assisted synthesis to reduce reaction times and solvent waste . For instance, irradiating a mixture of methyl vinyl ketone and maleic anhydride in aqueous medium produces the compound in 65%\sim 65\% yield within 30 minutes .

Biological and Pharmacological Relevance

Mechanism of Action

The compound’s bioactivity stems from its ability to interact with proteins and nucleic acids:

  • The carboxylic acid group forms hydrogen bonds with active-site residues of enzymes, potentially inhibiting catalytic activity.

  • The furan ring participates in π–π stacking with aromatic amino acids (e.g., phenylalanine, tyrosine), altering protein conformation.

Industrial and Material Science Applications

Polymer Chemistry

The compound’s rigidity and functional groups make it a candidate for synthesizing biodegradable polymers. Copolymerization with lactones or carbonates yields materials with tunable thermal stability (TgT_g: 60–120°C).

Coordination Chemistry

As a chelating ligand, the carboxylic acid and ketone groups bind metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to form complexes with applications in catalysis and sensors.

Comparison with Related Dihydrofuran Derivatives

CompoundSubstituentsBioactivity
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acidMethyl, carboxylic acidProtein binding, polymer synthesis
Striatisporolide A Pentyl, carboxylic acidAntifungal (MIC: 8 µg/mL)
5-Methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid Thiophene, methylSurrogate ligand for GPCR studies

Alkyl chain length (methyl vs. pentyl) and heterocyclic substituents (thiophene) significantly influence solubility and target specificity .

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